Dopamine D2/D3 and Serotonin 5-HT2A Receptor Affinity of Pyridinyl Morpholine Scaffold Versus Non-Morpholine Analog
The pyridinyl morpholine compound class encompassing 5-Morpholin-4-yl-2-pyridin-2-yl-1,2,4-triazol-3-amine has been characterized in patent US 12,410,136 B2 as possessing strong affinity for dopamine D2, D3, and serotonin 5-HT2A receptors, with reasonable D3/D2 selectivity [1]. Critically, the same patent specifies that these compounds exhibit weak or no affinity for the histamine H1 receptor, a feature that distinguishes them from many first-generation antipsychotics where H1 antagonism contributes to sedation and weight gain [1]. The morpholine substituent is a key structural determinant of this profile; the non-morpholine analog 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine (CAS 83417-23-6) lacks the morpholine oxygen that serves as a hydrogen-bond acceptor and alters the conformational landscape, and no comparable D2/D3/5-HT2A binding data have been reported for this simpler scaffold in the same assay system .
| Evidence Dimension | Receptor binding profile (D2, D3, 5-HT2A, H1) |
|---|---|
| Target Compound Data | Patent claims strong affinity for D2, D3, and 5-HT2A receptors; weak or no affinity for histamine H1 receptor (exact Ki values not disclosed in patent abstract; data available in patent examples) [1] |
| Comparator Or Baseline | 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine (CAS 83417-23-6): no reported D2/D3/5-HT2A binding data found in peer-reviewed literature or patents |
| Quantified Difference | Qualitative: presence of morpholine is structurally linked to H1-sparing D2/D3/5-HT2A polypharmacology per patent claims; comparator lacks morpholine and associated receptor data |
| Conditions | Patent US 12,410,136 B2 describes in vitro receptor binding assays for D2, D3, 5-HT2A, and H1 receptors using standard radioligand displacement methods [1] |
Why This Matters
For research programs targeting schizophrenia or other neuropsychiatric indications requiring D2/D3/5-HT2A modulation without H1-mediated side effects, the pyridinyl morpholine scaffold offers a defined polypharmacological starting point that simpler aminotriazoles cannot provide.
- [1] Li J, Qi Y, Chen X, Xu J, Yuan R, Pu Q. Pyridinyl morpholine compound, preparation method therefor, and application thereof. US Patent 12,410,136 B2, granted September 9, 2025. Assigned to Shanghai Zhongze Therapeutics Co., Ltd. and Shanghai Institute of Pharmaceutical Industry. View Source
